![molecular formula C24H20N2O B3940645 3-Benzyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one](/img/structure/B3940645.png)
3-Benzyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one
Overview
Description
3-Benzyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 3-Benzyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminobenzamide with appropriate aldehydes or ketones, followed by cyclization and further functionalization to introduce the benzyl and ethenyl groups . Industrial production methods may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and solvent systems to enhance yield and purity .
Chemical Reactions Analysis
3-Benzyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Benzyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . Pathways involved may include inhibition of cell proliferation in cancer cells or disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar compounds to 3-Benzyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one include other quinazolinone derivatives such as:
3-Benzyl-2-[2-(4-chlorophenyl)ethenyl]quinazolin-4-one: Known for its potent antimicrobial activity.
3-Benzyl-2-[2-(3-hydroxyphenyl)ethenyl]quinazolin-4-one: Exhibits significant anti-inflammatory properties.
3-Benzyl-2-[2-(3-nitrophenyl)ethenyl]quinazolin-4-one: Studied for its anticancer potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other derivatives .
Properties
IUPAC Name |
3-benzyl-2-[2-(3-methylphenyl)ethenyl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-18-8-7-11-19(16-18)14-15-23-25-22-13-6-5-12-21(22)24(27)26(23)17-20-9-3-2-4-10-20/h2-16H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMRXAOCALLYHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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